molecular formula C18H21N3O2S B2960733 N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine CAS No. 1645401-51-9

N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine

Cat. No. B2960733
CAS RN: 1645401-51-9
M. Wt: 343.45
InChI Key: NXYMHMCQQLIAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine, commonly known as MPTP, is a chemical compound that has been widely studied in scientific research. MPTP is a potent neurotoxin that is used to induce Parkinson's disease in animal models. The compound has also been used to study the mechanism of action of Parkinson's disease and to develop potential treatments for the condition.

Scientific Research Applications

Catalytic Applications

The compound N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine can potentially serve as a precursor or intermediate in catalytic processes, such as palladium-catalyzed aminocarbonylation reactions. These reactions are significant for synthesizing N-substituted nicotinamides and related compounds, which have biological relevance. The process involves carbon monoxide insertions and can yield products of potential pharmacological importance under specific conditions, like elevated carbon monoxide pressure (Takács et al., 2007).

Corrosion Inhibition

Bipyrazolic compounds, closely related to the chemical structure , have shown effectiveness as corrosion inhibitors for metals in acidic environments. Their efficiency increases with the concentration, potentially reaching up to 93% inhibition. These inhibitors operate by adsorbing onto the metal surface following the Langmuir adsorption isotherm model, indicating their potential application in protecting metals against corrosion (Chetouani et al., 2005).

Spectroscopic Properties and Solvent Interactions

The ultraviolet (UV) spectra of compounds similar to N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine can be significantly influenced by solvent interactions. Studies have shown that N-methylation increases the electron-donating ability, affecting the UV spectra. Additionally, the introduction of substituents into the phenyl or pyridyl ring leads to a bathochromic shift, indicating potential applications in spectroscopic studies and solvent interaction analysis (Cumper & Singleton, 1968).

properties

IUPAC Name

N-[(1-methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-3-10-21(17-9-11-24(22,23)14-17)13-16-12-20(2)19-18(16)15-7-5-4-6-8-15/h1,4-8,12,17H,9-11,13-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYMHMCQQLIAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=C2)CN(CC#C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-Methyl-3-phenylpyrazol-4-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.